molecular formula C9H7ClN2O2 B594839 methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate CAS No. 1244949-71-0

methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Cat. No.: B594839
CAS No.: 1244949-71-0
M. Wt: 210.617
InChI Key: FWVGFHICGCRVDI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the formation of a pyridine ring, followed by chlorination and esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of specific catalysts, solvents, and temperature controls to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has several applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate include:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the methyl ester group. These structural features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-6-5(2-3-11-6)8(10)12-7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVGFHICGCRVDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C2C=CNC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670387
Record name Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244949-71-0
Record name Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1244949-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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